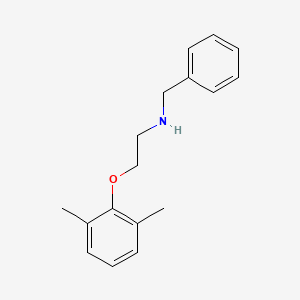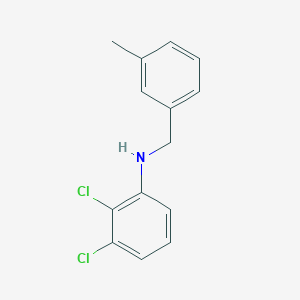
2,3-Dichloro-N-(3-methylbenzyl)aniline
Vue d'ensemble
Description
2,3-Dichloro-N-(3-methylbenzyl)aniline is a biochemical compound used for proteomics research . It has a molecular formula of C14H13Cl2N and a molecular weight of 266.17 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CC1=CC(=CC=C1)CNC2=C(C(=CC=C2)Cl)Cl . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.
Applications De Recherche Scientifique
Structural Studies
- Solvate Structure Analysis : The solvate structure of a related compound, 3,4-dichloro-1-nitrobenzene with aniline, was investigated, revealing formations of ribbons and two-dimensional sheets through intermolecular interactions (Barnett et al., 2005).
Mesomorphic Properties
- Impact on Transition Temperatures : Research on N-[4-(4-X-substituted benzoyloxy)benzylidene]anilines, where X includes Cl and CH3, highlighted how substitution at various positions affects nematic-isotropic transition temperatures. The 2,3-dichloro derivative exhibits a higher transition temperature compared to 2- or 3-chloro derivatives (Hasegawa et al., 1989).
Synthesis and Characterization
- Synthesis Methods : The synthesis of 2-chloro-4-aminophenol from 3,4-dichloronitrobenzene, followed by further reactions to synthesize related aniline compounds, was documented, emphasizing high yield and minimal environmental impact (Wen Zi-qiang, 2007).
- Spectroscopic Study : An analysis of N-(2-hydroxybenzylidene)aniline and its derivatives demonstrated unique spectral characteristics, indicating a photoproduct different from previously thought (Lewis & Sandorfy, 1982).
- Practical Synthesis : A study described the practical synthesis process for 3-chloro-4-(3-fluorobenzyloxy) aniline, highlighting the process's efficiency and suitability for industrial production (Zhang Qingwen, 2011).
Supramolecular Aggregation
- Aggregation Patterns : Research on 2-iodo-N-(3-nitrobenzyl)aniline and its isomers revealed different patterns of supramolecular aggregation, highlighting the role of hydrogen bonds and aromatic interactions (Glidewell et al., 2002).
Crystal Structure Analysis
- X-ray Crystallography : The crystal structure of 2-amino-N-(2-hydroxy-3-methoxybenzylidene) aniline was determined, providing insights into its structural and vibrational properties (Al–Douh et al., 2009).
Photochemistry
- Photochemical Reactions : A study on N-(4-dimethylaminobenzylidene) aniline contradicted earlier reports by showing different photochemical products, emphasizing the importance of detailed investigation in photochemistry (Ohta & Tokumaru, 1975).
Polyurethane Synthesis
- Polyurethane Cationomers : An investigation into the synthesis of polyurethane cationomers with anil groups revealed the importance of intramolecular proton transfer in salicylideneanil structures, contributing to the understanding of fluorescent properties in polymeric materials (Buruianǎ et al., 2005).
Gas Sensing Applications
- Gas and Vapour Sensing : Research on the chemical and electrochemical synthesis of polymers and copolymers involving aniline derivatives demonstrated their potential in gas sensing applications, highlighting their stability and selectivity (Hosseini & Entezami, 2001).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2,3-dichloro-N-[(3-methylphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N/c1-10-4-2-5-11(8-10)9-17-13-7-3-6-12(15)14(13)16/h2-8,17H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJKXNMUMKBQBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline](/img/structure/B1385282.png)

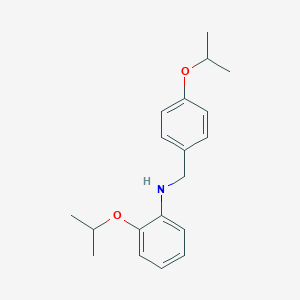

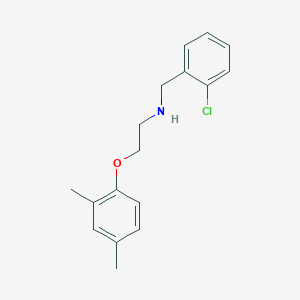

![N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline](/img/structure/B1385292.png)
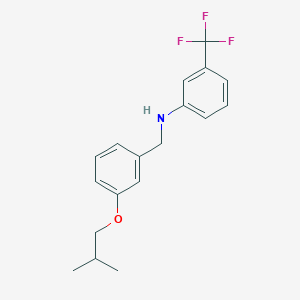
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2,4,6-trimethylaniline](/img/structure/B1385296.png)
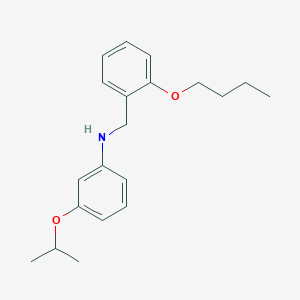
![4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1385299.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-N-(3-chloro-2-methylphenyl)amine](/img/structure/B1385301.png)
-methanamine](/img/structure/B1385302.png)
